Ethyl 2-chloro-4-fluorobenzoylformate
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Overview
Description
Ethyl 2-chloro-4-fluorobenzoylformate is an organic compound with the molecular formula C10H8ClFO3. It is a light yellow solid and is used in various chemical research and industrial applications . The compound is known for its versatility as a small molecule scaffold, making it valuable in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-chloro-4-fluorobenzoylformate can be synthesized through several methods. One common route involves the esterification of 2-chloro-4-fluorobenzoyl chloride with ethyl formate in the presence of a base such as pyridine . The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled temperature conditions are crucial to achieving high efficiency in large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-4-fluorobenzoylformate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane), and bases (e.g., triethylamine).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).
Major Products Formed
Substitution: Formation of substituted benzoylformates.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
Ethyl 2-chloro-4-fluorobenzoylformate is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Employed in the synthesis of biologically active compounds for drug discovery and development.
Medicine: Investigated for its potential in creating pharmaceutical intermediates.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-chloro-4-fluorobenzoylformate involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The pathways involved include nucleophilic aromatic substitution and reduction-oxidation reactions .
Comparison with Similar Compounds
Ethyl 2-chloro-4-fluorobenzoylformate can be compared with other similar compounds such as:
- Ethyl 2-chlorobenzoylformate
- Ethyl 4-fluorobenzoylformate
- Ethyl 2-bromo-4-fluorobenzoylformate
Uniqueness
This compound is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts distinct reactivity and properties compared to its analogs .
Properties
IUPAC Name |
ethyl 2-(2-chloro-4-fluorophenyl)-2-oxoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFO3/c1-2-15-10(14)9(13)7-4-3-6(12)5-8(7)11/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWHHBWHCGGLHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C=C(C=C1)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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